Pyridostatin

Catalog No.
S001701
CAS No.
M.F
C31H32N8O5
M. Wt
596.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridostatin

Product Name

Pyridostatin

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide

Molecular Formula

C31H32N8O5

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)

InChI Key

VGHSATQVJCTKEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN

Synonyms

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN

Description

The exact mass of the compound Pyridostatin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein-Protein Interaction (PPI) Inhibitor

Pyridostatin's primary function in research lies in its ability to inhibit protein-protein interactions (PPIs). Proteins often rely on interactions with other proteins to perform their cellular functions. Pyridostatin can disrupt these interactions, making it a valuable tool for studying protein function and identifying potential drug targets []. Researchers can utilize pyridostatin to probe specific PPIs critical for diseases and understand their role in cellular processes.

Cellular Signaling Pathways

Many cellular processes are regulated by complex signaling pathways involving protein interactions. By inhibiting specific PPIs with pyridostatin, researchers can dissect these pathways and elucidate the roles of individual proteins []. This approach can be crucial for understanding the mechanisms of diseases caused by dysregulation of signaling pathways.

Cancer Research

Pyridostatin's ability to modulate protein interactions holds promise in cancer research. Certain cancers are driven by aberrant protein interactions. Pyridostatin can be used to target these interactions, potentially leading to the development of novel cancer therapies []. Research is ongoing to explore pyridostatin's effectiveness in various cancer models and identify its potential as a therapeutic agent.

Neurodegenerative Diseases

Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases like Alzheimer's and Parkinson's. Pyridostatin might offer a potential avenue for research in this area. Studies suggest it can modulate protein interactions associated with these diseases, paving the way for a better understanding of their progression [].

Pyridostatin is a synthetic small-molecule compound recognized as a potent stabilizer of G-quadruplex structures, which are unique nucleic acid conformations formed by guanine-rich sequences in DNA and RNA. These structures play critical roles in regulating gene expression, maintaining telomere integrity, and facilitating various cellular processes. Pyridostatin's ability to stabilize these G-quadruplexes makes it a valuable tool in cancer research, particularly due to its potential to inhibit telomerase activity and disrupt cellular proliferation in cancer cells .

Pyridostatin acts by binding to G-quadruplexes, stabilizing their structure [, ]. This stabilization can interfere with essential cellular processes like DNA replication and transcription, leading to DNA damage and ultimately growth arrest in cancer cells [, ]. Additionally, Pyridostatin may target the proto-oncogene Src, further hindering cancer cell proliferation [].

Such as oxidation or reduction; instead, its mechanism involves binding to and stabilizing G-quadruplexes. The stabilization process often requires physiological conditions, including the presence of monovalent cations like potassium or sodium, essential for the formation and stability of G-quadruplex structures .

The major outcome of Pyridostatin's interaction with G-quadruplexes is the inhibition of telomerase activity and the disruption of gene expression associated with cancer cell growth .

Pyridostatin has demonstrated significant biological activity, particularly in cancer cell lines. In vitro studies show that it effectively inhibits cell growth across various cancer types, including HeLa (cervical cancer), HT1080 (fibrosarcoma), and U2OS (osteosarcoma) cells. The compound exhibits an impressive selectivity for cancer cells over normal cells, with IC50 values ranging from 0.89 to 10 μM after 72 hours of exposure .

The compound also downregulates several proteins involved in cell cycle regulation while upregulating others, indicating a complex mechanism of action that extends beyond mere stabilization of G-quadruplexes .

The synthesis of Pyridostatin typically involves the reaction of 2,6-diaminopyridine with various aromatic aldehydes under controlled conditions. Common solvents include dimethyl sulfoxide, and catalysts such as p-toluenesulfonic acid are often employed. The reaction mixture is heated to facilitate product formation. Industrial production scales up this laboratory process by optimizing reaction conditions and ensuring product purity through techniques like recrystallization and chromatography .

Feasible Synthetic Routes

  • Starting Material: 2,6-diaminopyridine
  • Reagents: Aromatic aldehydes
  • Conditions: Solvent (DMSO), catalyst (p-toluenesulfonic acid), heating required.

Pyridostatin's primary applications are in cancer research and therapy development. By targeting G-quadruplex structures, it can induce telomere dysfunction and promote growth arrest in cancer cells. Additionally, its specificity for G-quadruplexes allows it to serve as a tool for studying gene regulation mechanisms associated with these structures .

Studies indicate that Pyridostatin binds selectively to G-quadruplex nucleic acids, competing with telomere-associated proteins such as human POT1. This binding leads to telomere shortening and activation of DNA damage responses within cells . Furthermore, Pyridostatin has been shown to alter transcription and replication at genomic loci rich in G-quadruplex sequences, suggesting its potential as a targeted therapeutic agent against specific cancers .

Several compounds share structural similarities with Pyridostatin, particularly those that also target G-quadruplex structures:

Compound NameMechanism of ActionUnique Features
TelomestatinStabilizes G-quadruplexesNaturally occurring compound from Aspergillus
RHPS4Induces G-quadruplex formationExhibits potent anti-cancer activity
QuarfloxinBinds to G-quadruplexesDerived from natural products
3,11-Difluoro-6,8,13-trimethyl-acridinium methosulfateTargets G-quadruplex DNAKnown for its selective cytotoxicity

Pyridostatin's uniqueness lies in its ability to induce telomere dysfunction specifically by competing with shelterin proteins for binding sites on telomeric DNA, which is not a common feature among all similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

596.24956615 g/mol

Monoisotopic Mass

596.24956615 g/mol

Heavy Atom Count

44

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2023-09-13
[1]. Koirala D, Dhakal S, Ashbridge B, A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011 Aug 28;3(10):782-7.
[2]. Rodriguez R, Miller KM, Forment JV, Small-molecule-induced DNA damage identifies alternative DNA structures in human genes. Nat Chem Biol. 2012 Feb 5;8(3):301-10.

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